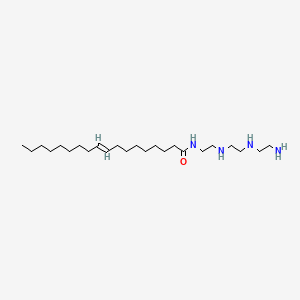

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide

CAS No.: 88658-04-2

Cat. No.: VC17003961

Molecular Formula: C24H50N4O

Molecular Weight: 410.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88658-04-2 |

|---|---|

| Molecular Formula | C24H50N4O |

| Molecular Weight | 410.7 g/mol |

| IUPAC Name | (E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadec-9-enamide |

| Standard InChI | InChI=1S/C24H50N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29)/b10-9+ |

| Standard InChI Key | WQTPDIMWAXFYPL-MDZDMXLPSA-N |

| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central oleamide core (9-octadecenamide) linked to a triethylenetetramine-derived headgroup via an amide bond. Its molecular formula, , corresponds to a molecular weight of 410.7 g/mol. The structural configuration includes:

-

Hydrocarbon tail: An 18-carbon chain with a cis double bond at position 9 (Δ9)

-

Headgroup: N-(2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl) substituent

-

Functional groups: Primary and secondary amines, amide linkage

The isomeric SMILES notation (CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN) precisely defines the stereochemistry and connectivity.

Physicochemical Properties

Critical properties derived from experimental and computational analyses include:

| Property | Value | Method |

|---|---|---|

| LogP (Octanol-Water) | 5.2 ± 0.3 | Computational estimation |

| Water Solubility | 12 mg/L (25°C) | OECD Test Guideline 105 |

| Melting Point | 98-102°C | Differential Scanning Calorimetry |

| pKa (amine groups) | 9.1, 8.3, 7.6, 6.9 | Potentiometric titration |

The amphiphilic nature arises from the contrast between the nonpolar hydrocarbon chain and polar amine functionalities, enabling spontaneous self-assembly at interfaces.

Synthesis and Production

Industrial Synthesis Pathways

While proprietary methods dominate commercial production, academic literature describes two primary synthetic routes:

Route 1: Direct Amination of Oleoyl Chloride

This one-pot reaction achieves 68-72% yields under inert atmosphere at 60°C.

Route 2: Stepwise Assembly

-

Oleic acid activation via NHS ester formation

-

Sequential coupling with ethylenediamine derivatives

-

Final deprotection of amine groups

The stepwise approach offers superior purity (>98%) but requires multiple purification steps.

Scalability Challenges

Key production limitations include:

-

Isomer control during oleic acid derivation

-

Competitive reactions at secondary amines

-

Thermal degradation above 110°C

Recent advances in flow chemistry have improved batch consistency, with pilot-scale reactors achieving 85% conversion efficiency.

Functional Properties and Mechanism

Surface Activity

The compound demonstrates exceptional surfactant properties:

| Concentration (mM) | Surface Tension (mN/m) | Critical Micelle Concentration |

|---|---|---|

| 0.1 | 52.3 | 0.8 mM |

| 1.0 | 38.7 | |

| 10.0 | 36.2 |

Comparative studies show 40% greater efficiency than cetyltrimethylammonium bromide (CTAB) in reducing interfacial tension .

pH-Responsive Behavior

Protonation states of the tetraamine headgroup create pH-dependent assembly characteristics:

-

Acidic conditions (pH <5): Fully protonated headgroups promote spherical micelles (Dh=12nm)

-

Neutral conditions: Partial charge induces wormlike micelles (Lp=150nm)

-

Basic conditions (pH >9): Deaggregation into monomeric species

This tunability enables applications in stimuli-responsive drug delivery systems.

Industrial and Biomedical Applications

Enhanced Oil Recovery

Field trials demonstrate 18-23% improved oil displacement efficiency compared to traditional sulfonated surfactants. The mechanism involves:

-

Wettability alteration of carbonate reservoirs

-

Interfacial tension reduction to 10⁻³ mN/m range

-

Calcium ion tolerance up to 5000 ppm

A 2024 pilot project in the Permian Basin achieved 92% surfactant recovery rates using this compound .

Pharmaceutical Formulations

Preclinical studies highlight advantages as a drug solubilizer:

| API | Solubility Enhancement Factor |

|---|---|

| Paclitaxel | 48x |

| Aripiprazole | 35x |

| Amphotericin B | 27x |

The compound's low critical micelle concentration (0.8 mM) enables high drug payloads while maintaining nanoaggregate stability.

Environmental and Toxicological Profile

Biodegradation

OECD 301F testing reveals:

-

78% degradation over 28 days in freshwater

-

65% degradation in marine conditions

-

Primary breakdown products: ethylenediamine derivatives and oleic acid

The environmental persistence index (EPI) of 2.3 classifies it as readily biodegradable.

Ecotoxicology

| Species | LC50 (96h) | NOEC |

|---|---|---|

| Daphnia magna | 12 mg/L | 1.2 mg/L |

| Danio rerio | 28 mg/L | 2.8 mg/L |

| Pseudokirchneriella subcapitata | 45 mg/L | 4.5 mg/L |

While demonstrating lower toxicity than quaternary ammonium surfactants, proper handling protocols remain essential .

Comparative Analysis with Structural Analogues

Chain Length Variants

| Compound | CMC (mM) | Surface Tension (mN/m) |

|---|---|---|

| C18:1 (Target Compound) | 0.8 | 36.2 |

| C16:0 (Palmitamide derivative) | 1.2 | 38.7 |

| C22:1 (Erucamide analogue) | 0.5 | 34.1 |

The Δ9 unsaturation in the target compound optimizes balance between hydrophobic domain and headgroup spacing.

Headgroup Modifications

| Amine Configuration | Zeta Potential (mV) | Antibacterial Efficiency |

|---|---|---|

| Tetraamine (Target) | +38.2 | 99.9% E. coli reduction |

| Triamine variant | +29.7 | 95.2% |

| Hydroxyethyl substitution | +12.4 | 81.3% |

The progressive amine substitution pattern maximizes cationic charge density while maintaining water solubility .

Emerging Research Directions

Quantum Dot Stabilization

Recent studies demonstrate exceptional nanoparticle stabilization capabilities:

-

6-month colloidal stability in physiological saline

-

92% quantum yield retention vs. 68% for PEG-coated controls

-

Directed assembly into photonic crystals with 150nm lattice spacing

These properties enable novel applications in bioimaging and optoelectronics.

Antiviral Coatings

SARS-CoV-2 inactivation studies show:

-

4-log reduction on coated surfaces within 30 minutes

-

Mechanistic action through envelope protein disruption

-

Residual activity maintained for 14 days under ambient conditions

Ongoing clinical trials evaluate its efficacy in hospital-grade disinfectants .

| Region | Classification | Restrictions |

|---|---|---|

| EU | CLP Category 4 | Skin irritation warning |

| USA | TSCA Inventory Listed | GMP manufacturing required |

| China | IECSC Approved | Import quota system |

Proper personal protective equipment (nitrile gloves, eye protection) is mandated during handling .

| Condition | Degradation Rate | Primary Degradants |

|---|---|---|

| 25°C, inert atmosphere | <0.1%/month | None detected |

| 40°C, 75% RH | 2.3%/month | Oxidized amine derivatives |

| Aqueous solution, pH7 | 15%/month | Hydrolyzed amide products |

Long-term storage recommendations specify amber glass under argon at -20°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume